molecular formula C7H15ClN2O B1441511 2-Aminocyclohexane-1-carboxamide hydrochloride CAS No. 1376171-26-4

2-Aminocyclohexane-1-carboxamide hydrochloride

Cat. No.: B1441511
CAS No.: 1376171-26-4
M. Wt: 178.66 g/mol
InChI Key: CHFHYQUMEXHWPD-UHFFFAOYSA-N
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Description

2-Aminocyclohexane-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 1376171-26-4 . It has a molecular weight of 178.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-aminocyclohexanecarboxamide hydrochloride . The InChI code for this compound is 1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H .


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 178.66 .

Scientific Research Applications

The Chemistry and Pharmacology of Non-fentanyl Synthetic Opioids

A detailed review of the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists highlights the development of N-substituted benzamides and acetamides, with a focus on their emergence as substances of abuse. This includes a discussion on the impact of these compounds on drug markets, prevalence, and harm, alongside recommendations for international early warning systems and pre-emptive research on likely emerging compounds (Sharma et al., 2018).

ProLindac (AP5346): A Polymer Therapeutic Development

The review of ProLindac, a DACH (diaminocyclohexane) platinum polymer prodrug, illustrates the application of sophisticated chemistry in the development of cancer therapeutics. It emphasizes the drug's efficacy and tolerability, showcasing the importance of chemical innovation in advancing cancer treatment (Nowotnik & Cvitkovic, 2009).

FTY720: An FDA-Approved Treatment for Multiple Sclerosis

The study on 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) covers its pharmacological effects beyond its primary use for treating multiple sclerosis. It discusses FTY720's preclinical antitumor efficacy and the molecular targets of its unphosphorylated form, demonstrating the compound's versatility and potential in cancer therapy (Zhang et al., 2013).

Organic Liquid Phase Hydrogen Carriers

An overview of using organic compounds as hydrogen carriers provides insight into the exploration of cycloalkanes and related compounds for energy storage and delivery. This research highlights the importance of chemical stability, recyclability, and cost-efficiency in the development of sustainable energy solutions (Bourane et al., 2016).

Safety and Biochemistry of Acrylamide

A comprehensive review on acrylamide focuses on its industrial and food applications, including its formation mechanisms, analytical methods, and strategies to reduce levels in food. This paper underscores the role of chemistry in addressing food safety concerns and enhancing consumer health (Friedman, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-aminocyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFHYQUMEXHWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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